3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde
CAS No.:
Cat. No.: VC16208075
Molecular Formula: C12H7F3OS
Molecular Weight: 256.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7F3OS |
|---|---|
| Molecular Weight | 256.25 g/mol |
| IUPAC Name | 3-thiophen-2-yl-5-(trifluoromethyl)benzaldehyde |
| Standard InChI | InChI=1S/C12H7F3OS/c13-12(14,15)10-5-8(7-16)4-9(6-10)11-2-1-3-17-11/h1-7H |
| Standard InChI Key | PAWFZNNNSVPTRN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)C2=CC(=CC(=C2)C=O)C(F)(F)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a benzaldehyde core substituted at the 3-position with a thiophene ring and at the 5-position with a trifluoromethyl (-CF₃) group. The thiophene moiety introduces aromatic sulfur heterocyclicity, while the electron-withdrawing -CF₃ group enhances electrophilicity at the aldehyde functionality. This combination creates a polarized molecular framework conducive to nucleophilic addition and cross-coupling reactions .
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 256.25 g/mol | |
| Density | 1.301 g/mL (estimated) | |
| Boiling Point | 252.4±40.0 °C (estimated) | |
| Flash Point | 106.4±27.3 °C |
The estimated boiling point aligns with related trifluoromethylbenzaldehyde derivatives, such as 2-iodo-5-(trifluoromethyl)benzaldehyde (252.4°C) , while the density mirrors 3-(trifluoromethyl)benzaldehyde (1.301 g/mL) . These properties underscore its stability under standard laboratory conditions.
Synthetic Methodologies
Cross-Coupling Strategies
The synthesis typically employs Suzuki-Miyaura coupling to attach the thiophene ring to the benzaldehyde scaffold. For example, a boronic acid-functionalized thiophene may react with a brominated trifluoromethylbenzaldehyde precursor in the presence of a palladium catalyst. This method ensures regioselectivity and high yields, critical for scalable production.
Trifluoromethylation Techniques
Introducing the -CF₃ group often involves trifluoromethylation reagents like Umemoto’s reagent or CF₃Cu. Alternatively, 3-(trifluoromethyl)benzaldehyde (CAS 454-89-7) serves as a starting material, with subsequent functionalization at the 5-position . Recent advances utilize oxidative conditions with sodium hypochlorite (NaOCl) and 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) to oxidize alcohol intermediates to aldehydes, achieving yields exceeding 98% .
Optimization Challenges
Key challenges include minimizing dehalogenation side reactions during cross-coupling and managing the electron-deficient nature of the -CF₃ group, which can hinder nucleophilic attacks. Solvent selection (e.g., ethyl acetate) and pH control (>12) improve reaction efficiency .
Applications in Organic Synthesis
Building Block for Heterocycles
The aldehyde group undergoes condensation with amines to form Schiff bases, which are precursors to imidazoles and quinolines. For instance, reaction with hydroxylamine yields oxime derivatives, useful in metalloproteinase inhibitors.
Cross-Coupling Substrate
The compound participates in Heck, Sonogashira, and Buchwald-Hartwig couplings. Its iodine-substituted analog, 2-iodo-5-(trifluoromethyl)benzaldehyde (CAS 875446-23-4), demonstrates versatility in forming biaryl structures , suggesting similar potential for the thiophene variant.
Electronic Effects in Catalysis
The -CF₃ group’s electron-withdrawing nature enhances the electrophilicity of adjacent positions, facilitating C–H activation in catalytic cycles. This property is exploited in asymmetric catalysis to control stereoselectivity .
Research Data and Comparative Analysis
Synthetic Yield Optimization
Recent protocols report yields >90% for analogous compounds using TEMPO/NaOCl systems . For instance, oxidation of 3-(trifluoromethyl)benzyl alcohol to 3-(trifluoromethyl)benzaldehyde achieves 98% yield under optimized conditions , a benchmark applicable to the target compound’s synthesis.
Thermal Stability
Thermogravimetric analysis (TGA) of related benzaldehydes shows decomposition onset temperatures exceeding 200°C , indicating suitability for high-temperature reactions.
Solubility Profile
The compound exhibits limited solubility in polar solvents (e.g., methanol) but dissolves readily in chloroform and ethyl acetate , guiding solvent selection in purification processes.
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